2,3-Dibromo-4-ethenylphenol
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Overview
Description
2,3-Dibromo-4-ethenylphenol is an organic compound with the molecular formula C₈H₆Br₂O It is a brominated phenol derivative characterized by the presence of two bromine atoms and an ethenyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-4-ethenylphenol typically involves the bromination of ethenylphenol. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with various functional groups.
Scientific Research Applications
2,3-Dibromo-4-ethenylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dibromo-4-ethenylphenol involves its interaction with molecular targets through its bromine atoms and phenolic hydroxyl group. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
- 2,3-Dibromo-4,5-dihydroxybenzyl ether
- 2,3-Dibromo-4,6-dimethoxy-5-methylphenol
- 2,3-Dibromo-4-phenylnaphthalen-1-ol
Comparison: 2,3-Dibromo-4-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other brominated phenols. The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
59070-57-4 |
---|---|
Molecular Formula |
C8H6Br2O |
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2,3-dibromo-4-ethenylphenol |
InChI |
InChI=1S/C8H6Br2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
InChI Key |
NYQXUSIDVODKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)O)Br)Br |
Origin of Product |
United States |
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